2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonyl group, and a difluorophenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins involved in cellular signaling, such as kinases .
Mode of Action
Without specific information on the compound’s target, the exact mode of action is difficult to determine. Based on its structural similarity to known kinase inhibitors , it may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target protein and preventing ATP from binding, thus inhibiting the protein’s activity .
Biochemical Pathways
If the compound does indeed inhibit a kinase, it could affect a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its specific target and mode of action. If it acts as a kinase inhibitor, it could potentially halt cell proliferation, induce cell cycle arrest, or trigger apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target . Additionally, the presence of other molecules could either compete with the compound for its target or alter the target’s conformation, affecting the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 2,5-difluorophenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible moieties within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
- 2-((4-amino-5-((4-methylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
- 2-((4-amino-5-((4-tert-butylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
Uniqueness
The uniqueness of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the isopropylphenylsulfonyl group, along with the difluorophenylacetamide moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3S2/c1-12(2)13-3-6-15(7-4-13)32(29,30)18-10-25-21(27-20(18)24)31-11-19(28)26-17-9-14(22)5-8-16(17)23/h3-10,12H,11H2,1-2H3,(H,26,28)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNHXRKTRQXHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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